molecular formula C8H8O4 B1583422 2,6-Dihydroxy-4-methylbenzoic acid CAS No. 480-67-1

2,6-Dihydroxy-4-methylbenzoic acid

Cat. No. B1583422
CAS RN: 480-67-1
M. Wt: 168.15 g/mol
InChI Key: YBZAVRDNSPUMFK-UHFFFAOYSA-N
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Description

2,6-Dihydroxy-4-methylbenzoic acid, also known as Orsellinic acid, is a fungal metabolite and benzoic acid derivative with antioxidant and neuroprotective activities . It has the molecular formula C8H8O4 and a molecular weight of 168.1467 .


Synthesis Analysis

The synthesis of 2,6-Dihydroxybenzoic acid can be achieved through the enzymatic carboxylation of resorcinol using gaseous CO2 in an aqueous triethanolamine phase . An adsorption-based in situ product removal was demonstrated to improve the reaction yield, which is limited by an unfavorable thermodynamic equilibrium . This method enabled achieving reaction yields above 80% .


Molecular Structure Analysis

The molecular structure of 2,6-Dihydroxy-4-methylbenzoic acid includes a total of 20 bonds. There are 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 2 aromatic hydroxyls .


Chemical Reactions Analysis

The enzymatic carboxylation of resorcinol to 2,6-dihydroxybenzoic acid (2,6-DHBA) using gaseous CO2 in an aqueous triethanolamine phase is a key reaction . The reaction yield, which is limited by an unfavorable thermodynamic equilibrium, can be improved by an adsorption-based in situ product removal .


Physical And Chemical Properties Analysis

2,6-Dihydroxy-4-methylbenzoic acid is a solid at 20 degrees Celsius . It has a molecular weight of 168.15 and a melting point of 165 - 166 degrees Celsius .

Scientific Research Applications

Anticancer Potential

2,6-Dihydroxy-4-methylbenzoic acid has shown promise in cancer research. A derivative, identified in a study from a fungus culture, demonstrated in vitro growth inhibitory activity in various cancer cell lines. This compound exhibited cytostatic effects, particularly in human glioblastoma and non-small cell lung cancer cells, suggesting its potential as a scaffold for anticancer compounds (Eamvijarn et al., 2012).

Antibacterial Activity

Derivatives of 2,6-Dihydroxy-4-methylbenzoic acid have been evaluated for their antibacterial properties. For example, n-propyl, n-pentyl, and n-hexyl 2,4-dihydroxy-6-methylbenzoates exhibited significant minimal inhibitory concentrations against various bacteria, including Staphylococcus aureus and Xanthomonas campestris (Gomes et al., 2003).

Antimicrobial and Anti-Tubercular Activities

In another study, isolates and semi-synthetic derivatives of a lichen, including methyl 2,6-dihydroxy-4-methylbenzoate, showed antimicrobial and anti-tubercular activities. These compounds were particularly effective against various bacterial and fungal strains, and some derivatives demonstrated better antimycobacterial activity than standard treatments (Tatipamula & Vedula, 2019).

Applications in Organic Synthesis

2,6-Dihydroxy-4-methylbenzoic acid has also been studied in the context of organic synthesis. For instance, its derivatives have been used in the electrochemical synthesis of new benzofuran derivatives, showcasing its versatility in chemical synthesis (Moghaddam et al., 2006).

Pharmaceutical Intermediates

This compound has been utilized in the synthesis of pharmaceutical intermediates. A study focused on its use in the synthesis of herbicide bispyribac-sodium, highlighting its role in the production of agrochemicals (Yuan-xiang, 2008).

Enzymatic Carboxylation Studies

A case study examined the regioselective enzymatic carboxylation of 3,5-dihydroxytoluene to produce 2,6-dihydroxy-4-methylbenzoic acid. This research provides insights into the enzymatic processes that can be utilized for the synthesis of similar compounds (Meyer et al., 2018).

Safety And Hazards

When handling 2,6-Dihydroxy-4-methylbenzoic acid, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray and avoid prolonged or repeated exposure . It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

Future Directions

The synthesis of 2,6-Dihydroxy-4-methylbenzoic acid using decarboxylase-catalyzed carboxylation represents a promising direction for future research . The use of an adsorption-based in situ product removal to improve the reaction yield is a significant advancement . Further optimization of this process could lead to more efficient production methods for this compound.

properties

IUPAC Name

2,6-dihydroxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,9-10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZAVRDNSPUMFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197387
Record name gamma-Resorcylic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dihydroxy-4-methylbenzoic acid

CAS RN

480-67-1
Record name 2,6-Dihydroxy-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Resorcylic acid, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gamma-Resorcylic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
LE Meyer, K Plasch, U Kragl… - … Process Research & …, 2018 - ACS Publications
In this case study the regioselective enzymatic carboxylation of 3,5-dihydroxytoluene (orcinol) using the nonoxidative 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae (…
Number of citations: 20 pubs.acs.org
JE LIGHTOWLER, HJ RYLANCE - NEW FROM T he - lib3.dss.go.th
2, 6-Dihydroxy-4-(hydroxymethyl) benzoic acid 190-193 52-2 4-3 52-2 4-35 4-Benzvl-2, 6-dihydroxybenzoic acid.. 172-173 68-8 51 68-85 1 4.9 3-Benzyl-2, 6-dihydroxybenzoic acid 174…
Number of citations: 0 lib3.dss.go.th
L Liu, Y Li, S Liu, Z Zheng, X Chen, H Zhang… - Organic …, 2009 - ACS Publications
Chloropestolide A (1), a highly functionalized spiroketal with an unprecedented skeleton derived from a chlorinated bicyclo-[2.2.2]-oct-2-en-5-one ring and a 2,6-dihydroxy-4-…
Number of citations: 133 pubs.acs.org
M Sato, N Sakurai, H Suzuki, D Shibata… - Journal of Molecular …, 2015 - Elsevier
We examined 66 aromatics for carboxylation by the γ-resorcylic acid decarboxylase from Rhizobium radiobacter WU-0108 under reverse reaction conditions. The enzyme carboxylated …
Number of citations: 15 www.sciencedirect.com
K Kreek, M Kulp, M Uibu, A Mere, M Koel - Oil Shale, 2014 - search.proquest.com
Carbon aerogels are nanostructured porous carbon materials, which can be produced from locally available phenolic compounds. A method for the preparation of metal-doped carbon …
Number of citations: 12 search.proquest.com
L Liu, T Bruhn, L Guo, DCG Goetz… - … A European Journal, 2011 - Wiley Online Library
Chloropupukeanolides C–E (8–10), three highly functionalized secondary metabolites featuring a novel spiroketal skeleton derived from the chlorinated tricyclo‐[4.3.1.0 ]‐decane (…
A Sarapuu, K Kreek, K Kisand, M Kook, M Uibu… - Electrochimica …, 2017 - Elsevier
Iron-containing nitrogen-doped carbon aerogels (CAs) were prepared by pyrolysis of organic aerogels of variable composition synthesised from melamine, 5-methylresorcinol and 2,6-…
Number of citations: 55 www.sciencedirect.com
K Kreek, K Kriis, B Maaten, M Uibu, A Mere… - Journal of non …, 2014 - Elsevier
Lanthanide-doped organic and carbon aerogels were obtained based on the modified resorcinol-formaldehyde aerogel preparation procedure. The prepared materials were tested as …
Number of citations: 22 www.sciencedirect.com
JE Lightowler, HJ Rylance - British journal of pharmacology …, 1964 - Wiley Online Library
Some substituted dihydroxybenzenes have been examined for suppression of the yeast‐induced inflammatory reaction in the rat paw. This anti‐inflammatory activity is greatest in those …
Number of citations: 10 bpspubs.onlinelibrary.wiley.com
J Bolobajev, M Kask, K Kreek, M Kulp, M Koel… - Chemical Engineering …, 2019 - Elsevier
The study on the photocatalytic activity of organic aerogels produced from Estonian oil shale processing by-products and doped with Fe, Ni, Cu, Zn and Co was performed for the first …
Number of citations: 12 www.sciencedirect.com

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